molecular formula C6H12N2S B1608599 Mipimazole CAS No. 20406-60-4

Mipimazole

Cat. No.: B1608599
CAS No.: 20406-60-4
M. Wt: 144.24 g/mol
InChI Key: GQEHSBNMBDRPNR-UHFFFAOYSA-N
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Description

Historical Trajectory of Mipimazole Research and Development

The journey of this compound through academic research began with its fundamental discovery and the elucidation of its basic chemical characteristics.

This compound, identified by the molecular formula C₆H₁₂N₂S, possesses a molecular weight of 144.24 g/mol uni.lunih.govebi.ac.ukncats.io. It is also systematically known as 1-isopropyl-2-imidazolidinethione nih.gov. The compound is registered with a Chemical Abstracts Service (CAS) number of 20406-60-4 and has a PubChem Compound Identifier (CID) of 3037213 uni.lunih.govchemicalbook.com. Additionally, it is cataloged in the ChEMBL database under the identifier CHEMBL2103937 ebi.ac.uk. Structurally, this compound is characterized as an achiral molecule, meaning it lacks a chiral center and is not optically active nih.govncats.io.

Initial research indicated that this compound was developed as a thyroid inhibitor ncats.io. The early characterization of chemical compounds in research settings typically involves determining critical quality attributes, which include assessing purity, identity, and other fundamental properties, to inform potential applications bioprocessonline.com.

While this compound was initially identified and developed as a thyroid inhibitor, detailed information regarding the subsequent evolution of its research foci or further developmental stages is not extensively documented in publicly accessible databases ncats.io. This suggests that its research trajectory might have been limited beyond its initial characterization for this specific application.

This compound within the Landscape of Chemical Compound Research

Understanding this compound's place in chemical compound research requires examining its classification and comparing it to related structures.

This compound is classified as an organic compound, specifically a heterocyclic compound. Organic chemistry encompasses the study of compounds containing carbon atoms, often bonded with hydrogen, oxygen, nitrogen, sulfur, phosphorus, and halogens wikipedia.org. This compound's structure includes a five-membered imidazolidine (B613845) ring containing two nitrogen atoms and a sulfur atom, which is characteristic of heterocyclic compounds uni.lunih.gov. The presence of the thiocarbonyl group (C=S) further defines it as an imidazolidinethione derivative uni.lunih.gov. Organic chemistry research broadly investigates the structure, properties, and reactions of such compounds, including their synthesis and potential applications as drugs or other materials wikipedia.orgopenaccessjournals.comorgchemres.org.

The core structure of this compound is the imidazolidinethione scaffold. Chemical scaffolds are fundamental structural frameworks from which various compounds can be derived by modifying substituents nih.gov. This compound's distinction lies in its specific N-isopropyl substitution on the imidazolidinethione ring uni.lunih.gov.

Related chemical scaffolds share the basic imidazolidinethione core but differ in their peripheral groups. Examples of such related compounds include:

1-Isopropyl-4,4-dimethylimidazolidine-2-thione : This compound shares the isopropyl group and the imidazolidinethione core with this compound but features two additional methyl groups at the 4-position of the imidazolidine ring bldpharm.com.

1-Propylimidazolidine-2-thione : This analog replaces the isopropyl group of this compound with a linear propyl chain, maintaining the imidazolidinethione scaffold bldpharm.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

1-propan-2-ylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c1-5(2)8-4-3-7-6(8)9/h5H,3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEHSBNMBDRPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174357
Record name Mipimazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20406-60-4
Record name Mipimazole [INN]
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Record name Mipimazole
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Record name 1-(propan-2-yl)imidazolidine-2-thione
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Record name MIPIMAZOLE
Source FDA Global Substance Registration System (GSRS)
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Synthetic Methodologies and Chemical Derivatization of Mipimazole

Established Synthetic Pathways for Mipimazole Acquisition

Despite its identification as a known chemical entity, explicit and widely detailed established synthetic pathways for the acquisition of this compound are not extensively documented in general scientific literature. The compound is frequently listed in chemical databases and patent literature alongside other pharmaceutical agents, often in the context of its potential applications or as an intermediate in broader chemical processes. chemicalbook.comlegislation.gov.ukchemnet.comgoogle.comscribd.comgoogle.comgoogle.comgoogleapis.com

Optimization Strategies in this compound Synthesis Research

Research specifically focused on the optimization strategies for this compound synthesis, such as improving yield, purity, or cost-effectiveness, is not widely reported in the public domain. General advancements in organic synthesis optimization, including the use of high-throughput tools and machine learning, have significantly impacted the discovery of optimal conditions for chemical reactions. nih.gov These modern approaches aim to synchronously optimize multiple reaction variables to achieve desired outcomes. However, the application of such strategies specifically to this compound synthesis has not been detailed in the reviewed literature.

Exploration of this compound Derivatives and Analogs

The exploration of derivatives and analogs of this compound is not extensively covered in the available literature. While the broader field of medicinal chemistry frequently involves the design and synthesis of analogs to optimize biological activity, specific examples and detailed studies pertaining to this compound derivatives are not prominent.

Design Principles for Novel this compound-Based Structures

Synthetic Approaches to this compound Analogs

Specific synthetic approaches tailored for the creation of this compound analogs are not explicitly described in the surveyed literature. Research on derivatives of other imidazole (B134444) or benzimidazole (B57391) structures often involves various synthetic routes, including N-alkylation, condensation reactions, and the incorporation of different functional groups to explore their impact on biological activity. ijmrhs.comresearchgate.netsemanticscholar.orgnih.govrsc.orgjapsonline.com However, these methodologies are not presented in the context of this compound-specific derivatization.

Computational and Theoretical Investigations of Mipimazole

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies are fundamental in understanding the three-dimensional structure, flexibility, and dynamic behavior of molecules, which are critical for their interactions with biological targets.

Conformational analysis is crucial for understanding the preferred three-dimensional arrangements of a molecule, as different conformations can exhibit varying biological activities. While specific detailed conformational analysis studies solely focused on Mipimazole are not extensively documented in the provided search results, the general principles of conformational analysis apply. This type of study typically involves exploring the potential energy surface of a molecule to identify stable conformers and their relative energies. Techniques such as molecular mechanics, quantum mechanics, and molecular dynamics simulations are employed to map out these conformational landscapes. rsc.org, nih.gov For a small molecule like this compound, understanding its conformational preferences is vital for predicting how it might fit into a protein binding pocket or interact with other biomolecules. This compound has a molecular weight of 144.24 Da and 1 rotatable bond, which influences its conformational flexibility. ebi.ac.uk

Ligand-protein docking simulations are computational methods used to predict the binding pose and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. nih.gov, swissdock.ch These simulations are a cornerstone of structure-based drug design, allowing researchers to virtually screen large libraries of compounds and identify potential drug candidates. frontiersin.org Although specific ligand-protein docking studies involving this compound as the primary ligand are not detailed in the available information, this compound is known to have anti-thyroid activity, suggesting it interacts with specific biological targets related to thyroid function. scribd.com, dokumen.pub, scribd.com

The process of docking involves placing the ligand into the active site of the protein and evaluating the interaction energy, often using scoring functions. nih.gov This helps in understanding the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. mdpi.com, youtube.com For this compound, theoretical target binding studies via docking would be instrumental in elucidating its mechanism of action as an anti-thyroid agent by identifying and characterizing its binding to relevant protein targets. nih.gov

Molecular dynamics (MD) simulations extend the insights from static docking studies by providing a time-dependent view of molecular interactions, accounting for the flexibility of both the ligand and the protein target in a simulated biological environment. metrotechinstitute.org, frontiersin.org, nih.gov MD simulations are crucial for assessing the stability of protein-ligand complexes, understanding conformational changes upon binding, and estimating binding energetics and kinetics. metrotechinstitute.org, mdpi.com, researchgate.net

While specific MD simulations for this compound are not explicitly detailed, the application of MD in drug discovery is broad. It can be used to:

Validate Docking Poses: MD simulations can refine and validate the binding poses predicted by docking, ensuring the stability of the complex over time. frontiersin.org, researchgate.net

Explore Conformational Space: They allow for the exploration of protein and ligand conformational rearrangements that occur during binding, which static methods might miss. metrotechinstitute.org, nih.gov

Assess Binding Affinity and Kinetics: More rigorous estimates of ligand binding affinities can be achieved through methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) within MD simulations. frontiersin.org

Study Membrane Permeation and Lipophilicity: MD simulations can predict the rate of passive diffusion across cell membranes and help optimize drug delivery. metrotechinstitute.org

For this compound, MD simulations could provide a dynamic understanding of its interactions with its biological targets, offering insights into the stability of the complex and the molecular events that lead to its anti-thyroid activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that establish mathematical relationships between the chemical structure of molecules and their biological activities (QSAR) or physicochemical properties (QSPR). These models enable the prediction of activity or property for new or untested compounds, guiding the design of novel molecules. nih.gov, nih.gov

This compound has been included in the development of predictive models, particularly in the context of antitrypanosomal compounds, utilizing the TOMOCOMD methodology. sciforum.net, researchgate.net These studies aim to discriminate between active and inactive compounds and predict the activity of novel heterocyclic compounds. For instance, in a study focusing on antitrypanosomal activity against Trypanosoma cruzi, this compound was evaluated within a classification model. sciforum.net

The TOMOCOMD approach has been successfully applied to predict various properties, including physical, physicochemical, chemical, pharmacokinetic, and biological properties. researchgate.net Predictive models developed using this methodology allow for the in silico evaluation of compounds, providing a rational basis for the design and synthesis of new agents. sciforum.net, researchgate.net

Example of this compound's Evaluation in a Predictive Model:

Compound NamePredicted Activity (∆P%)
This compound-0.99 sciforum.net

Note: The ∆P% value represents a classification output from the TOMOCOMD model, indicating its predicted behavior within the context of antitrypanosomal activity. Lower negative values suggest a higher likelihood of being classified as active in this specific model. sciforum.net, researchgate.net

The TOMOCOMD (TOpological MOlecular COMputer Design) methodology is a significant cheminformatics tool used in QSAR/QSPR studies. sciforum.net, researchgate.net, tomocomd.com It is based on the generation of non-stochastic quadratic fingerprints and molecular descriptors that capture both 2D and 3D structural features of molecules. sciforum.net, researchgate.net

Key aspects of the TOMOCOMD methodology include:

Molecular Descriptors: It computes various molecular descriptors, including topological indices, molecular walk counts, BCUT descriptors, and 2D autocorrelations, often using software like DRAGON. researchgate.net

Model Generation: These descriptors are then used to generate mathematical models, often through linear discriminant analysis (LDA) or other statistical techniques, to establish relationships between structure and activity/property. researchgate.net, uclv.edu.cu

Virtual Screening: TOMOCOMD has been successfully applied in virtual screening for novel compounds with desired biological activities, such as antihelminthic, antimalarial, and antibacterial compounds. sciforum.net, researchgate.net

3D Features: The method has been extended to incorporate three-dimensional features of molecules using a trigonometric 3D-chirality correction factor. sciforum.net, researchgate.net

The utility of TOMOCOMD lies in its ability to generate robust and predictive QSAR/QSPR models, allowing for the in silico evaluation of compounds like this compound and the rational design of new chemical entities with improved properties. sciforum.net, researchgate.net, uclv.edu.cu

Descriptor Development for this compound System Characterization

Descriptor development involves the calculation of various molecular properties that can characterize a chemical system. For this compound (molecular formula C₆H₁₂N₂S), several computationally predicted properties are available, offering insights into its physical and chemical characteristics.

One set of computationally derived descriptors for this compound includes predicted collision cross section (CCS) values for various adducts. These values, calculated using CCSbase, are important for analytical techniques such as ion mobility-mass spectrometry, aiding in the identification and characterization of the compound in complex mixtures. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų) uni.lu
[M+H]⁺145.07939132.5
[M+Na]⁺167.06133141.7
[M+NH₄]⁺162.10593140.6
[M+K]⁺183.03527136.4
[M-H]⁻143.06483132.3
[M+Na-2H]⁻165.04678134.9
[M]⁺144.07156133.9
[M]⁻144.07266133.9

Additionally, other calculated physicochemical properties contribute to the descriptor profile of this compound. These include its molecular weight, monoisotopic molecular weight, predicted logP (AlogP and CX LogP), polar surface area, and counts of rotatable bonds, hydrogen bond acceptors (HBA), and hydrogen bond donors (HBD). These descriptors are fundamental in cheminformatics and drug discovery efforts for characterizing compounds. ebi.ac.uk

Table 2: Calculated Physicochemical Descriptors for this compound

PropertyValueSource
Molecular Weight144.24 ebi.ac.uk
Monoisotopic Molecular Weight144.0721 ebi.ac.uk
AlogP (predicted)0.58 ebi.ac.uk
Polar Surface Area (PSA)15.27 ebi.ac.uk
# Rotatable Bonds1 ebi.ac.uk
# HBA (Hydrogen Bond Acceptors)2 ebi.ac.uk
# HBD (Hydrogen Bond Donors)1 ebi.ac.uk
CX LogP0.80 ebi.ac.uk
CX LogD0.80 ebi.ac.uk
# Aromatic Rings0 ebi.ac.uk
# Heavy Atoms9 ebi.ac.uk
QED Weighted0.54 ebi.ac.uk
Np Likeness Score-1.33 ebi.ac.uk

Theoretical Studies of Reactivity and Stability

Theoretical studies are essential for predicting how molecules behave, their preferred conformations, and how they might interact in chemical reactions. These studies often involve detailed quantum mechanical calculations.

Electronic structure calculations are a cornerstone of theoretical chemistry, providing insights into the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties b-u.ac.innaiss.se. These calculations, based on methods like molecular orbital theory and density functional theory (DFT), are used to determine molecular geometry, dipole moments, thermochemical data, potential energy surfaces, and spectroscopic properties b-u.ac.inlsu.edu. They are crucial for understanding molecular stability and reactivity b-u.ac.in. While electronic structure calculations are widely applied in various fields, including drug design and material science b-u.ac.inwiley.com, specific detailed electronic structure calculation data focusing solely on this compound was not found in the provided search results.

Reaction pathway analysis involves mapping the step-by-step molecular transformations that occur during a chemical reaction, including identifying intermediates and transition states mt.com. This analysis is vital for understanding reaction mechanisms, kinetics, and selectivity mt.comcecam.org. Computational approaches can predict likely reaction pathways using various methods, including graph theoretical methods and molecular dynamics simulations scm.comgithub.comnih.gov. Despite the general importance of reaction pathway analysis in understanding chemical transformations mt.com, specific detailed reaction pathway analysis data focusing solely on this compound was not found in the provided search results.

Molecular and Biochemical Mechanisms of Action Research Non Clinical Focus

Identification and Characterization of Molecular Targets

Detailed identification and characterization of specific molecular targets for Mipimazole in non-clinical systems are not extensively reported in the provided information. The ChEMBL database, a comprehensive resource for chemical biology data, indicates no available bioactivity, assay, or target summary data for this compound (CHEMBL2103937) ebi.ac.uk.

Specific receptor binding studies involving this compound in non-human systems, including quantitative data such as Ki or Kd values, are not present in the search results. General methodologies for such studies typically involve competitive binding assays using radiolabeled ligands to determine the affinity of a compound for a particular receptor vanderbilt.edumerckmillipore.com. However, no such data has been found for this compound.

Information detailing the enzyme inhibition kinetics of this compound, including parameters like IC50 values, Km, Vmax, or the elucidation of its mechanism of enzyme inhibition (e.g., competitive, non-competitive), is not available in the provided literature. Enzyme inhibition studies are crucial for understanding how a compound might interfere with enzymatic processes nih.govyoutube.comyoutube.com.

Specific analyses of this compound's interactions with proteins at an atomic or structural level, such as through crystallography, NMR, or computational modeling, are not detailed in the search results. Protein-ligand interaction analysis typically involves investigating binding pockets, specific amino acid residues involved in interactions, and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions) nih.govnih.govfrontiersin.orgyoutube.comyoutube.com.

Elucidation of Cellular Signaling Pathways Modulated by this compound

The elucidation of cellular signaling pathways modulated by this compound, particularly through advanced "omics" approaches, is not described in the provided information.

There are no specific research findings on pathway analysis for this compound using proteomics or genomics techniques in in vitro or other non-clinical models within the provided search results. Proteomics and genomics are powerful tools used to identify changes in protein and gene expression, respectively, in response to a compound, thereby shedding light on modulated cellular pathways endocrine.orgnih.govnih.govdkfz.deumich.edu.

Detailed investigations into specific intracellular cascades directly modulated by this compound, such as its effects on kinase activities, second messenger systems, or transcription factor activation, are not found in the provided literature. Understanding intracellular cascades is vital for comprehending the downstream effects of a compound's molecular interactions youtube.com.

Fundamental Biological Responses at the Cellular Level

Understanding the fundamental biological responses of cells to a chemical compound provides insights into its potential therapeutic or toxicological profiles. These responses can include changes in cell viability, metabolic activity, gene expression, or protein synthesis. For this compound, specific data on its fundamental biological responses at the cellular level are not comprehensively reported in the current research landscape.

Cell Culture Models for Mechanistic Studies (e.g., Cell Proliferation, Apoptosis)

Cell culture models are indispensable tools in non-clinical research for investigating the mechanistic effects of compounds on various cellular processes, such as cell proliferation and apoptosis. These models allow for controlled experimental conditions to observe direct cellular responses. While general methodologies for studying cell proliferation and apoptosis in cell culture models are well-established, specific studies utilizing this compound in such models to characterize its effects on these processes are not found in the available literature. For instance, apoptosis, or programmed cell death, is often assessed by measuring markers like caspase-3 activity, and 3D cell culture models are increasingly used to better mimic in vivo tumor growth for such studies promegaconnections.com. However, no specific data for this compound in these contexts are reported.

Biochemical Assays for Functional Characterization

Biochemical assays are employed to characterize the functional interactions of a compound with its biological targets, providing quantitative data on binding affinities, enzymatic activities, or signaling pathway modulation. These assays are critical for defining the precise biochemical pathways influenced by a compound. Despite the importance of such assays in drug discovery and characterization, specific biochemical assays and their detailed research findings for the functional characterization of this compound are not documented in the publicly accessible scientific databases. General biochemical assays are used to evaluate metabolic and enzymatic profiles, and techniques like ELISA, biolayer interferometry (BLI), and surface plasmon resonance (SPR) are common for studying molecular interactions researchgate.netprecisionantibody.combiorxiv.org. However, no specific application of these assays to this compound has been identified.

Preclinical Research Paradigms and Methodologies for Mipimazole Investigation

In Vitro Research Methodologies

In vitro studies, conducted in controlled laboratory environments outside of living organisms, are fundamental for understanding a compound's initial interactions at the molecular and cellular levels. These methodologies offer insights into biological activity, biochemical mechanisms, and potential off-target interactions.

Cell-based assays are crucial for studying the response of cultured cells to various stimuli, including drug candidates. These assays provide a relevant biological context, enabling researchers to assess compound efficacy, confirm mode-of-action, and monitor cellular penetration and compound-target interaction in a living system. They are utilized to confirm compound cell entry and protein target binding, screen and rank inhibitors, and validate hits identified in biochemical assays. Examples include assays measuring cell viability, proliferation, apoptosis, gene expression profiles, cytokine release, and changes in enzyme activity. While cell-based assays are a cornerstone of preclinical drug discovery, specific research findings or detailed applications of cell-based assays for Mipimazole's target engagement are not available in the provided information.

Biochemical assays focus on specific biochemical reactions or processes involving isolated biomolecules, such as enzymes or receptors. These assays are typically conducted early in the drug discovery process to evaluate molecular interactions and biological activity, providing insights into the mechanisms of biological processes and elucidating molecular interactions. They can determine binding affinity, enzyme activity, and mechanism of action. Common types include enzyme activity assays (measuring inhibition or activation) and binding assays (assessing compound binding to a target using labeled ligands). Despite their importance in understanding drug mechanisms, specific data detailing biochemical assays for this compound's molecular interactions are not found in the accessible literature.

High-throughput screening (HTS) is a powerful methodology in drug discovery that allows for the rapid evaluation of a large number of compounds for their biological or biochemical activity against a specific target. HTS employs automation and miniaturized assays to screen thousands to millions of compounds, identifying "hits" that modulate a target's activity. This process is crucial for narrowing down target-specific chemical spaces and identifying chemically diverse novel hit series. HTS can involve various readouts, including enzyme activity, binding affinity, target engagement, and phenotypic readouts in cellular assays. While HTS is widely used for exploring derivatives and identifying promising candidates, specific applications of high-throughput screening techniques for this compound or its derivatives are not detailed in the provided search results.

In Vivo Preclinical Research Models (Animal Studies for Mechanistic Research)

In vivo assays involve studying biological responses within whole organisms, typically animals. These studies provide a comprehensive view of how substances affect physiological functions and are critical for preclinical and clinical studies of drug candidates. Animal models are essential for translating basic scientific research into clinical practice, validating potential biomarkers, and evaluating the safety, efficacy, and potential toxicity of new therapeutic agents.

The selection of appropriate animal models is critical for establishing whether an investigational drug is likely to produce clinical benefit in humans. This selection should be scientifically justified, ensuring that the chosen model exhibits key characteristics of the human disease or condition of interest and is appropriate for the investigational drug. Factors influencing model selection include the resemblance between animal species and humans in physiological and pathophysiological aspects, the ability to reproduce the disease, availability, size, and lifespan of the animal species uni.lu. Common animal models include rodents (e.g., mice and rats) due to their short life cycles, cost-effectiveness, and ease of maintenance. Genetically engineered mouse models (GEMMs) are increasingly used to accurately recapitulate human cognate conditions. While animal models are fundamental for preclinical research, specific details regarding the selection and justification of particular animal models for mechanistic research on this compound are not available in the provided information.

Pharmacological Research in Animal Systems (e.g., Absorption, Distribution, Metabolism, Elimination (ADME) Research)

Pharmacokinetic (PK) studies in animal models are fundamental to understanding how a compound behaves within a living system. These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. For this compound, oral mouse PK properties have been characterized as part of its preclinical toxicological evaluation dokumen.pub. However, specific detailed data regarding its absorption rate, bioavailability, peak plasma concentrations, or time to reach peak concentration in these animal models are not explicitly detailed in the available literature. Generally, such studies aim to determine parameters like oral bioavailability and plasma clearance, which are crucial for assessing a compound's suitability for further development dokumen.pub.

The elucidation of metabolic pathways is a key component of ADME research, identifying how a compound is transformed within an organism and the resulting metabolites. While the general importance of identifying plant secondary metabolites through profiling and spectral peaks is recognized in drug discovery, specific details regarding the metabolic pathways of this compound or the identification of its unique metabolites in animal models are not extensively documented in the provided information dokumen.pubscribd.com. Advanced analytical techniques, such as targeted metabolomics studies combining Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are typically employed for the comprehensive examination and identification of metabolites in biological samples dokumen.pubscribd.com.

Advanced Analytical Techniques in this compound Research

The characterization and investigation of chemical compounds like this compound heavily rely on advanced analytical techniques to confirm their structure, assess purity, and identify any related substances or metabolites.

Spectroscopic methods are indispensable for the structural elucidation and confirmation of chemical compounds. This compound has a molecular formula of C₆H₁₂N₂S and a molecular weight of 144.24 g/mol uni.luebi.ac.uk. Its monoisotopic mass is 144.07211 Da uni.lu. In mass spectrometry, predicted collision cross-section (CCS) values for this compound adducts have been calculated, providing insights into its gas-phase conformation. For example, the predicted CCS for the [M+H]⁺ adduct is 132.5 Ų, for [M+Na]⁺ is 141.7 Ų, and for [M-H]⁻ is 132.3 Ų uni.lu. While general applications of mass spectrometry (e.g., MALDI-MS) and Nuclear Magnetic Resonance (NMR) analysis are mentioned for verifying the structure of compounds in drug discovery, specific detailed NMR spectra or mass spectrometry fragmentation patterns for this compound itself are not presented in the provided context googleapis.comgoogleapis.com. These techniques are broadly used for metabolite identification by analyzing spectral peaks dokumen.pubscribd.com.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺145.07939132.5
[M+Na]⁺167.06133141.7
[M+NH₄]⁺162.10593140.6
[M+K]⁺183.03527136.4
[M-H]⁻143.06483132.3
[M+Na-2H]⁻165.04678134.9
[M]⁺144.07156133.9
[M]⁻144.07266133.9

Chromatographic methods are essential for the separation, purification, and quantitative analysis of chemical compounds and their mixtures. The purity of this compound derivatives has been assessed using chromatography umcs.pl. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are widely utilized in research protocols for chemical profiling, standardization, and comprehensive examination of compounds dokumen.pubscribd.com. These techniques enable the separation of components within a sample, allowing for their individual detection and quantification. While these methods are broadly applied in drug discovery, specific chromatographic parameters or detailed findings for this compound are not detailed in the provided search results dokumen.pubscribd.comgoogleapis.com.

Emerging Research Directions and Methodological Advances for Mipimazole

Translational Research Concepts (Focus on Scientific Principles, not Clinical Trials)

Development of Research Tools and Probes based on Mipimazole

The development of chemical probes is a critical step in modern drug discovery and chemical biology, allowing for the detailed study of a molecule's interactions and mechanism of action. A thorough search has found no evidence of this compound being used as a scaffold for the development of such research tools. There are no published methodologies on the synthesis of this compound derivatives for use as fluorescent probes, affinity probes, or other molecular tools to investigate biological systems.

Q & A

Basic: What established methodologies ensure high-purity synthesis of Mipimazole, and how can structural integrity be validated?

Answer:
High-purity synthesis typically employs recrystallization or column chromatography under inert conditions to minimize degradation. Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) for atomic-level structural confirmation (e.g., comparing 1^1H and 13^{13}C spectra to reference data) .
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% by area normalization) .
  • Mass Spectrometry (MS) for molecular weight verification.
    Best Practice: Include detailed protocols in the Experimental/Materials and Methods section, specifying solvent systems, reaction times, and purification steps to ensure reproducibility .

Advanced: How can researchers systematically resolve contradictions in this compound’s pharmacokinetic data across studies?

Answer:
Contradictions often arise from variability in bioanalytical methods or model systems . A robust approach includes:

  • Meta-analysis of existing datasets to identify outliers or methodological inconsistencies .
  • Cross-validation using orthogonal techniques (e.g., comparing LC-MS/MS results with radioisotope tracing) .
  • In silico modeling to assess physicochemical properties (e.g., logP, plasma protein binding) that influence pharmacokinetics .
    Example: Discrepancies in bioavailability may stem from differences in Caco-2 cell permeability assays vs. in vivo absorption studies ; reconcile by standardizing assay conditions .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Answer:

  • Enzyme inhibition assays (e.g., fluorescence-based or radiometric) to measure IC50_{50} values against target enzymes .
  • Cell viability assays (MTT or ATP luminescence) in relevant cell lines to assess cytotoxicity .
  • Receptor binding studies using radioligand displacement to determine affinity (Ki_i) .
    Methodological Note: Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure statistical rigor .

Advanced: What integrative strategies enhance mechanistic insights into this compound’s mode of action?

Answer:

  • Multi-omics integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS) to identify signaling pathways affected by this compound .
  • CRISPR-Cas9 screens to pinpoint genetic dependencies linked to drug sensitivity .
  • Pharmacodynamic modeling to correlate dose-response relationships with target engagement .
    Case Study: Combining metabolomics (NMR-based) and kinase profiling can reveal off-target effects undetected in single-assay workflows .

Basic: Which analytical techniques are optimal for quantifying this compound in biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity in plasma/tissue .
  • Ultraviolet-Visible (UV-Vis) Spectroscopy for rapid quantification in cell lysates (if interference is minimal) .
  • Quality Control: Use internal standards (e.g., deuterated analogs) to correct for matrix effects .
    Data Presentation: Tabulate LOD (Limit of Detection), LOQ (Limit of Quantification), and recovery rates in supplementary materials .

Advanced: How can computational and in vivo studies be synergized to predict this compound’s therapeutic efficacy?

Answer:

  • Molecular Dynamics Simulations to predict binding kinetics with target proteins .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to extrapolate in vitro IC50_{50} to in vivo efficacious doses .
  • Zebrafish or murine xenograft models for validating anti-tumor/anti-microbial activity predicted in silico .
    Validation Step: Compare simulated ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles with experimental data to refine models .

Basic: What guidelines ensure ethical and reproducible this compound research involving animal models?

Answer:

  • Follow ARRIVE 2.0 guidelines for experimental design, including randomization and blinding .
  • Obtain approval from institutional IACUC (Institutional Animal Care and Use Committee) and document protocols in the Methods section .
  • Report sample size calculations and attrition rates to enhance transparency .

Advanced: How should researchers design mixed-methods studies to explore this compound’s polypharmacology?

Answer:

  • Quantitative arm : High-throughput screening to identify primary targets (e.g., kinase panels) .
  • Qualitative arm : Transcriptomic analysis (RNA-seq) to uncover secondary pathways modulated by the compound .
  • Triangulation : Use pathway enrichment tools (e.g., Gene Ontology) to integrate datasets and generate hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.